![molecular formula C8H14O2 B144279 (1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde CAS No. 133796-83-5](/img/structure/B144279.png)
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclobutanecarboxaldehyde, featuring a methoxyethyl group attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanecarboxaldehyde and 1-methoxyethanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclobutanecarboxylic acid.
Reduction: Cyclobutanemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, such as the aldehyde and methoxyethyl groups. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclobutanecarboxaldehyde: The parent compound without the methoxyethyl group.
Cyclobutanemethanol: The reduced form of the aldehyde group.
Cyclobutanecarboxylic acid: The oxidized form of the aldehyde group.
Uniqueness
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
133796-83-5 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.2 g/mol |
IUPAC名 |
(1S,2R)-2-[(1S)-1-methoxyethyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-6(10-2)8-4-3-7(8)5-9/h5-8H,3-4H2,1-2H3/t6-,7+,8-/m0/s1 |
InChIキー |
FARFLXLPBGCLSE-RNJXMRFFSA-N |
SMILES |
CC(C1CCC1C=O)OC |
異性体SMILES |
C[C@@H]([C@@H]1CC[C@@H]1C=O)OC |
正規SMILES |
CC(C1CCC1C=O)OC |
同義語 |
Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


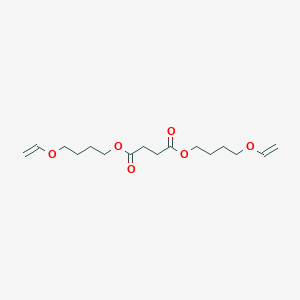
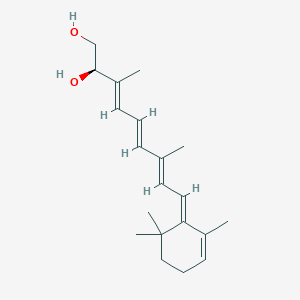
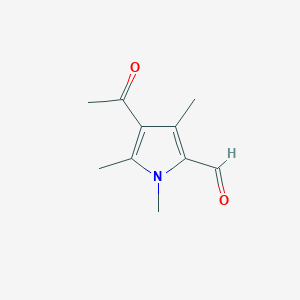
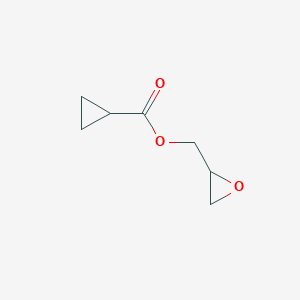
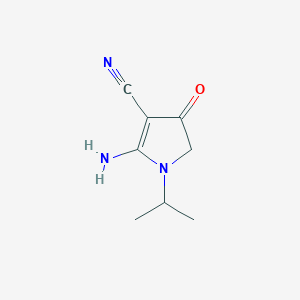
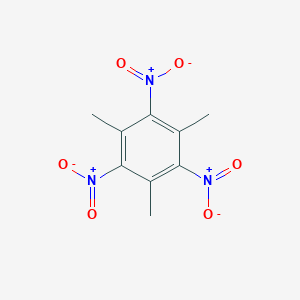
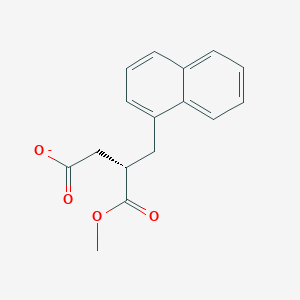
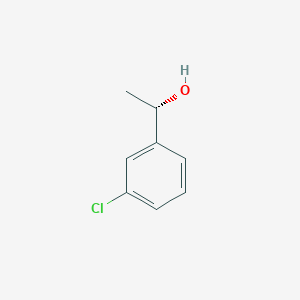
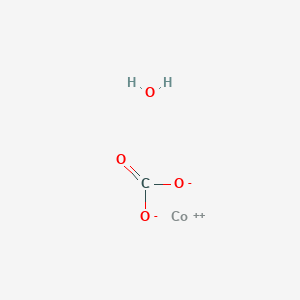
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)
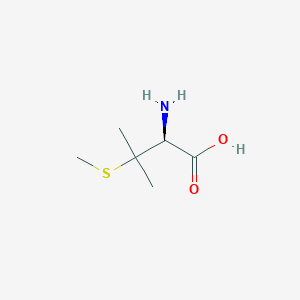
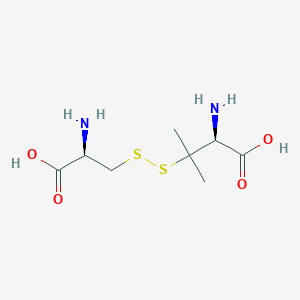
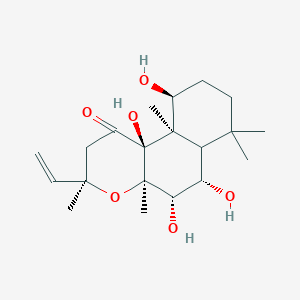
![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)
